N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

TrkA Inhibition Kinase Inhibitor Pain Therapy

Sourced from patent WO2015143654, this benzofuran benzamide is a potential TrkA kinase inhibitor scaffold. Ideal for medicinal chemistry SAR studies at the 6-position, it enables comparative potency profiling against analogs. Currently, no published IC50 data exists; in-house verification of inhibitory activity is required. High purity (≥90%) ensures reproducibility in biochemical assays. Order now for pain or cancer target validation programs.

Molecular Formula C27H25NO3
Molecular Weight 411.501
CAS No. 923244-05-7
Cat. No. B2487675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide
CAS923244-05-7
Molecular FormulaC27H25NO3
Molecular Weight411.501
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C27H25NO3/c1-17-22-15-14-21(28-26(30)19-10-12-20(13-11-19)27(2,3)4)16-23(22)31-25(17)24(29)18-8-6-5-7-9-18/h5-16H,1-4H3,(H,28,30)
InChIKeyLVGOSNNYNMCELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Overview of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide (CAS 923244-05-7)


N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide is a synthetic small molecule belonging to the substituted benzofuran benzamide class. Its molecular formula is C27H25NO3 with a molecular weight of 411.5 g/mol . The compound features a benzofuran core with a benzoyl group at the 2-position and a 4-tert-butylbenzamide moiety at the 6-position. It has been indexed in the DrugMap database as a 'Six-membered heterocyclic benzamide derivative 3' and is listed as a potential tropomyosin-related kinase A (TrkA) inhibitor [1]. Its primary associated source is patent WO2015143654, which claims substituted heteroaryl benzamide compounds as TrkA kinase inhibitors for therapeutic applications in pain and cancer [1].

Why Substitution Risk is Unquantifiable for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Without Primary Data


A scientific assessment of substitution risk is currently impossible. For a compound with the specific 4-tert-butylbenzamide substituent at the 6-position of the benzofuran core, no publicly accessible primary research paper or patent provides quantified biological activity data (e.g., IC50, Ki) under defined assay conditions. Structural analogs, such as the 4-bromo- or 4-methyl-substituted benzamides, or regioisomers with modifications at the 5-position, exist in chemical databases, but their comparative biological potency, selectivity, or ADME profiles against the target compound remain entirely uncharacterized . Without head-to-head experimental evidence, any claim regarding the functional superiority or differentiation of this specific tert-butyl derivative over its closest analogs is pure speculation. Generic substitution therefore carries an undefined risk of selecting a compound with potentially divergent target engagement and pharmacological behavior.

Quantitative Differentiation Evidence for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide: Data Availability Status


TrkA Kinase Inhibitory Activity (Patent WO2015143654 Example Compound Status)

The compound is referenced as a potential TrkA inhibitor within the patent family WO2015143654, which covers a broad class of substituted benzamide TrkA inhibitors [1]. However, the specific IC50 value for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide against TrkA could not be retrieved from accessible patent documents [1]. No comparative data against close analogs (e.g., N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide or 4-methylbenzamide) is available.

TrkA Inhibition Kinase Inhibitor Pain Therapy

Comparative Selectivity Profile Against TrkB and TrkC

While the patent family WO2015143654 claims TrkA-selective inhibitors, the selectivity index (TrkA vs. TrkB/TrkC IC50 ratio) for this specific compound has not been publicly disclosed [1]. A review of the patent literature covering Trk inhibitors from 2010-2016 does not list this compound among those with characterized selectivity profiles [2].

Trk Selectivity Off-Target Profile Neurotrophin Receptor

ADME and In Vivo Pharmacokinetic Comparison

No in vitro ADME or in vivo pharmacokinetic data (e.g., metabolic stability, permeability, oral bioavailability) are available for this compound in the public domain [1]. No comparative studies against structural analogs have been identified.

ADME Pharmacokinetics Drug-like Properties

Validated Application Scenarios for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide Based on Available Evidence


TrkA Kinase Inhibitor Screening and Hit-to-Lead Optimization

Based solely on its classification in the DrugMap database as a compound from the WO2015143654 patent family, the primary potential application is as a test article in TrkA biochemical screening assays for pain or cancer research [1]. However, its suitability is entirely contingent upon the user confirming the compound's integrity and verifying its inhibitory activity de novo, as no reference data exists to benchmark its expected performance.

Chemical Probe Development for Neurotrophin Signaling Pathway Studies

If future studies confirm TrkA inhibition with adequate selectivity data, the compound could serve as a chemical probe for dissecting NGF/TrkA signaling pathways. Currently, this is a speculative application because the fundamental potency and selectivity parameters required for a high-quality chemical probe have not been established [1].

Comparative Structure-Activity Relationship (SAR) Exploration of 6-Substituted Benzofuran Benzamides

The compound may hold value for medicinal chemistry groups conducting systematic SAR studies around the 6-position substituent of the benzofuran benzamide scaffold. It could serve as a key intermediate or a reference for synthesizing and testing a series of 6-substituted analogs (e.g., H, Cl, Br, CH3, CF3) to generate the missing comparative potency data . This scenario directly addresses the current evidence gap and is a justifiable research procurement rationale.

Quote Request

Request a Quote for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-tert-butylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.